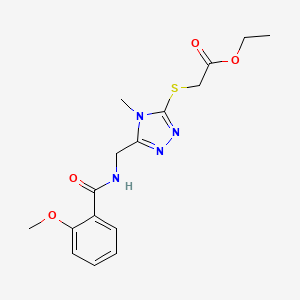

ethyl 2-((5-((2-methoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Structural Analysis and Crystal Engineering

Research on similar compounds such as Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate highlights its structural characteristics and potential for engineering molecular interactions. The study showcases how molecular and crystal structures can be analyzed for potential applications in material science, providing a foundational understanding that could be applied to the study of ethyl 2-((5-((2-methoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate (Karczmarzyk et al., 2012).

Antitumor Activity

Derivatives of 1,3,4-thiadiazole, which share some structural similarities with the compound of interest, have been designed, synthesized, and evaluated for their in vitro antitumor activities. This suggests potential research applications of this compound in the development of new antitumor agents (Almasirad et al., 2016).

Molecular Interactions and Design

A study on ethyl 2-triazolyl-2-oxoacetate derivatives including analysis of π-hole tetrel bonding interactions, Hirshfeld surface analysis, and DFT calculations points to the relevance of such compounds in the design of new molecules with specific interactions and functionalities. This research can guide applications in molecular design, pharmaceuticals, and material science (Ahmed et al., 2020).

Synthesis and Chemical Reactions

The synthesis and reactions of related compounds, such as Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, are documented, highlighting the chemical versatility and reactivity of such molecules. These findings could inform research into synthetic methods and reactivity of this compound, potentially in pharmaceutical synthesis or material science (Mohamed, 2021).

Mécanisme D'action

Target of Action

The compound, ethyl 2-((5-((2-methoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate, primarily targets SKOV-3 cells , a type of human ovarian cancer cell . The compound’s role is to inhibit the proliferation of these cancer cells, thereby potentially slowing down or stopping the progression of the disease .

Mode of Action

The compound interacts with its targets (SKOV-3 cells) by inducing apoptosis , a process of programmed cell death . This results in a reduction in the number of cancer cells, which can lead to a decrease in the size of the tumor or even its complete elimination .

Result of Action

The primary result of the compound’s action is the inhibition of SKOV-3 cell proliferation . This is achieved through the induction of apoptosis in these cells . The compound showed the best inhibitory effect against SKOV-3 cells, with an IC50 value of 19.5 μm .

Analyse Biochimique

Cellular Effects

Ethyl 2-((5-((2-methoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate has shown inhibitory effects against SKOV-3 cells, a human ovarian cancer cell line . It influences cell function by inducing apoptosis, a form of programmed cell death .

Molecular Mechanism

It is suggested that the compound induces apoptosis in SKOV-3 cells

Propriétés

IUPAC Name |

ethyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-4-24-14(21)10-25-16-19-18-13(20(16)2)9-17-15(22)11-7-5-6-8-12(11)23-3/h5-8H,4,9-10H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOQAXBAJYJHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone](/img/structure/B2915210.png)

![4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2915212.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2915215.png)

![N-(3-fluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2915218.png)

![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2915228.png)

![5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2915232.png)